Evidence 1: Enhanced Lipophilicity Relative to Des-Methyl and Unsubstituted Analogs
The target compound exhibits an XLogP3 of 2.7, which is higher than both the des-methyl analog 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (XLogP3 = 2.3) and the fully unsubstituted 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (XLogP3 = 1.6) [1][2]. This LogP increment of +0.4 and +1.1 log units, respectively, is attributable to the presence of the C5 methyl group and the C4 bromine, both of which increase hydrophobicity. Independent vendor-reported LogP data from Hit2Lead corroborate this trend: the target compound has a measured/semi-empirical LogP of 1.91, compared to 1.45 for the des-methyl analog .
| Evidence Dimension | Lipophilicity (XLogP3 computed; vendor LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem); vendor LogP = 1.91 (Hit2Lead) [1] |
| Comparator Or Baseline | Des-methyl analog (CAS 1559067-57-0): XLogP3 = 2.3 (PubChem), vendor LogP = 1.45 (Hit2Lead) [2]; Unsubstituted analog (CAS 1559064-15-1): XLogP3 = 1.6 (PubChem) [3] |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl, +1.1 vs. unsubstituted; ΔLogP = +0.46 vs. des-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); vendor LogP by Hit2Lead internal method |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–3) enhances passive membrane permeability and may improve cellular potency, but must be balanced against solubility; the target compound sits closer to the optimal LogP ~2–3 window for oral bioavailability than its less lipophilic analogs.
- [1] PubChem CID 74789552. XLogP3 = 2.7. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 74891396. XLogP3 = 2.3. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem CID 74891395. XLogP3 = 1.6. National Center for Biotechnology Information. Accessed May 2026. View Source
